4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate
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Overview
Description
4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form a triazino-indole intermediate . This intermediate can then be further reacted with various reagents, such as aldehydes, ethyl chloroformate, and triethyl orthoformate, under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives .
Scientific Research Applications
4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate
- 4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate
Uniqueness
What sets 4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H19BrN4O5S |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-(7-acetyl-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-5-bromo-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H19BrN4O5S/c1-11(28)27-16-8-6-5-7-13(16)19-20(24-22(33-4)26-25-19)32-21(27)14-9-17(30-3)18(10-15(14)23)31-12(2)29/h5-10,21H,1-4H3 |
InChI Key |
IOMJRTLHWAPJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC(=O)C)OC |
Origin of Product |
United States |
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